molecular formula C12H11F3N2O B1418057 (1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol CAS No. 639784-65-9

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol

Cat. No. B1418057
M. Wt: 256.22 g/mol
InChI Key: QOFNWGFKSVNBTA-UHFFFAOYSA-N
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Description

“(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” is a chemical compound with the linear formula C18H15F3N2OS . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” are not available, similar compounds have been studied. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields .

Scientific Research Applications

Ultrasonics in Synthesis

A study demonstrated the use of ultrasonics in synthesizing a series of dihydropyrazole derivatives with 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol structure. The methodology offered advantages like simple work-up, shorter reaction times, and good yields, marking a significant improvement over traditional synthesis methods (Trilleras et al., 2013).

Structural Studies

Isomorphous structures involving methyl- and chloro-substituted small heterocyclic analogues, including 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol derivatives, were studied. These structures exhibited extensive disorder, a factor that can complicate automatic isomorphism detection during data mining in structural databases (Swamy et al., 2013).

X-ray Crystallography

The crystal structure of certain derivatives of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol has been analyzed through X-ray crystallography. This included the identification of novel disulfide with a "U" conformation, shedding light on the intricate structural details of these compounds (Liu et al., 2005).

Antimicrobial Applications

Certain derivatives synthesized from 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol have demonstrated significant antimicrobial activity. For example, compounds containing a methoxy group exhibited high antimicrobial activity, indicating the potential use of these compounds in medical applications (Kumar et al., 2012).

Biological Activities

Derivatives of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol have also been found to exhibit favorable herbicidal and insecticidal activities. This highlights the versatility of these compounds in various biological applications, not limited to the medical field (Wang et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for this compound are not available, the development of fluorinated organic chemicals is becoming an increasingly important research topic . Fluorinated fused-ring pyrazoles may possess medicinally useful properties , and it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

properties

IUPAC Name

[2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-17-10(7-18)6-11(16-17)8-2-4-9(5-3-8)12(13,14)15/h2-6,18H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFNWGFKSVNBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol

Synthesis routes and methods

Procedure details

In analogy to the procedure described for example 1 a], 2-methyl-5-(4-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester was reduced with lithium aluminium hydride to give [2-methyl-5-(4-trifluoromethyl-phenyl)-2H-pyrazol-3-yl]-methanol as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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